2,4-Dichloro-6-(tetrahydropyran-2-yloxy)quinazoline
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Overview
Description
2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the quinazoline ring, and a tetrahydro-2H-pyran-2-yloxy group at the 6 position. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Tetrahydro-2H-pyran-2-yloxy Group: This step involves the reaction of the chlorinated quinazoline with tetrahydro-2H-pyran-2-ol in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The tetrahydro-2H-pyran-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding quinazoline derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline N-oxides or reduced quinazoline derivatives.
Scientific Research Applications
2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the biological activity of quinazoline derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: Lacks the tetrahydro-2H-pyran-2-yloxy group, making it less versatile in terms of chemical modifications.
6-(Tetrahydro-2H-pyran-2-yloxy)quinazoline: Lacks the chlorine atoms, which may affect its biological activity and reactivity.
2,4-Dichloro-6-methoxyquinazoline: Contains a methoxy group instead of the tetrahydro-2H-pyran-2-yloxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline is unique due to the presence of both chlorine atoms and the tetrahydro-2H-pyran-2-yloxy group. This combination allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry and other scientific research applications.
Properties
CAS No. |
464927-06-8 |
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Molecular Formula |
C13H12Cl2N2O2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
2,4-dichloro-6-(oxan-2-yloxy)quinazoline |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-12-9-7-8(19-11-3-1-2-6-18-11)4-5-10(9)16-13(15)17-12/h4-5,7,11H,1-3,6H2 |
InChI Key |
MTOLKVQTZWTDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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